molecular formula C7H10Cl2N4 B6165249 1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride CAS No. 2703782-02-7

1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride

Cat. No.: B6165249
CAS No.: 2703782-02-7
M. Wt: 221.08 g/mol
InChI Key: RBKQFZMGFZEDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{Pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride is a bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a methanamine group at position 6, in its dihydrochloride salt form. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in kinase inhibition or receptor modulation. The dihydrochloride salt enhances solubility and stability, which is critical for in vitro and in vivo studies .

Properties

CAS No.

2703782-02-7

Molecular Formula

C7H10Cl2N4

Molecular Weight

221.08 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrimidin-6-ylmethanamine;dihydrochloride

InChI

InChI=1S/C7H8N4.2ClH/c8-3-6-4-9-7-1-2-10-11(7)5-6;;/h1-2,4-5H,3,8H2;2*1H

InChI Key

RBKQFZMGFZEDLC-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=CN2N=C1)CN.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the methanamine group. One common synthetic route involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine ring system. This can be achieved through various methods, including the reaction of pyrazole derivatives with suitable electrophiles or the condensation of pyrazole with pyrimidine derivatives .

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps.

Chemical Reactions Analysis

1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methanamine group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the methanamine position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1-{Pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride N/A ~C₇H₁₁Cl₂N₄ ~242.1 Methanamine (dihydrochloride) at position 6 Hypothesized kinase inhibition; enhanced solubility due to dihydrochloride form .
1-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanamine hydrochloride 1008361-78-1 C₁₀H₇BrClN₄ 236.07 Bromine at position 3, hydrochloride salt Potential halogen-mediated binding interactions; used as a building block in medicinal chemistry .
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride 1779128-21-0 C₉H₁₁ClN₄ 210.67 Cyclopropyl at position 2, amine at position 6 Steric hindrance from cyclopropyl may affect receptor binding; studied for CNS applications .
1-[2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethan-1-one 175201-63-5 C₁₆H₁₂ClN₃O 297.74 Chlorophenyl and methyl groups, ketone at position 6 Used in biochemical research to study pyrazolo[1,5-a]pyrimidine interactions; ketone group reduces basicity .
6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride 1306605-36-6 C₉H₁₄Cl₂N₄O 277.15 Aminomethyl, dimethyl, ketone, dihydrochloride Dual methyl groups enhance lipophilicity; dihydrochloride improves solubility for in vivo studies .

Key Research Findings

  • Salt Forms : Dihydrochloride salts (e.g., target compound and 1306605-36-6) improve solubility compared to hydrochloride or freebase analogs, facilitating pharmacokinetic studies .
  • Biological Activity : Cyclopropyl-substituted derivatives (e.g., 1779128-21-0) demonstrate altered binding kinetics due to steric effects, suggesting utility in targeting rigid binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.